8,8,9,9,9-Pentafluoro-7-(pentafluoroethyl)non-6-en-1-amine
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Overview
Description
8,8,9,9,9-Pentafluoro-7-(pentafluoroethyl)non-6-en-1-amine is a fluorinated organic compound with the molecular formula C₁₁H₁₃F₁₀N. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and thermal stability. It is used in various scientific research applications due to its distinctive chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8,9,9,9-Pentafluoro-7-(pentafluoroethyl)non-6-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as non-6-en-1-amine and pentafluoroethyl compounds.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8,8,9,9,9-Pentafluoro-7-(pentafluoroethyl)non-6-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
8,8,9,9,9-Pentafluoro-7-(pentafluoroethyl)non-6-en-1-amine is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its use in the development of fluorinated pharmaceuticals.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 8,8,9,9,9-Pentafluoro-7-(pentafluoroethyl)non-6-en-1-amine involves its interaction with molecular targets through its fluorinated groups. The high electronegativity of fluorine atoms allows the compound to form strong interactions with various biological molecules, potentially affecting enzymatic activity and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8,8,9,9,9-Pentafluoronon-6-en-1-amine: Lacks the pentafluoroethyl group, resulting in different chemical properties.
7-(Pentafluoroethyl)non-6-en-1-amine: Lacks the multiple fluorine atoms on the non-6-en-1-amine backbone.
Uniqueness
8,8,9,9,9-Pentafluoro-7-(pentafluoroethyl)non-6-en-1-amine is unique due to the combination of multiple fluorine atoms and the pentafluoroethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
917867-93-7 |
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Molecular Formula |
C11H13F10N |
Molecular Weight |
349.21 g/mol |
IUPAC Name |
8,8,9,9,9-pentafluoro-7-(1,1,2,2,2-pentafluoroethyl)non-6-en-1-amine |
InChI |
InChI=1S/C11H13F10N/c12-8(13,10(16,17)18)7(5-3-1-2-4-6-22)9(14,15)11(19,20)21/h5H,1-4,6,22H2 |
InChI Key |
GPWFJYNHGWNWSB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC=C(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)CCN |
Origin of Product |
United States |
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